molecular formula C17H15BrClF2N3O2S B10957992 7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B10957992
M. Wt: 478.7 g/mol
InChI Key: AEYZSTQYZCRYAL-UHFFFAOYSA-N
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Description

7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine), a difluoromethoxy group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include halogenation, introduction of the difluoromethoxy group, and formation of the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent control over reaction parameters to ensure consistent quality. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives with different substituents, such as:

Uniqueness

The uniqueness of 7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide lies in its specific combination of halogen atoms, difluoromethoxy group, and pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H15BrClF2N3O2S

Molecular Weight

478.7 g/mol

IUPAC Name

7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H15BrClF2N3O2S/c1-7-9(8(2)24(3)23-7)6-22-16(25)15-13(19)12-11(26-17(20)21)5-4-10(18)14(12)27-15/h4-5,17H,6H2,1-3H3,(H,22,25)

InChI Key

AEYZSTQYZCRYAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl

Origin of Product

United States

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